Vibralactone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

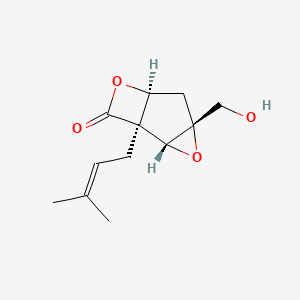

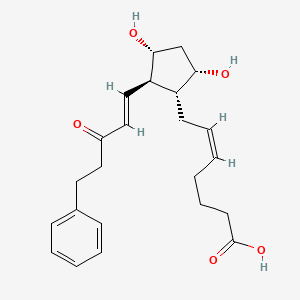

Vibralactone B is a terpenoid chemical compound that belongs to a group of related compounds known as vibralactones . It was first isolated from the Basidiomycete Boreostereum vibrans . Vibralactone B has shown antibacterial activity, significantly inhibiting the growth of E. coli and Pseudomonas aeruginosa .

Synthesis Analysis

The synthesis of Vibralactone B involves a key photochemical valence isomerization of 3-prenyl-pyran-2-one, which forges both the all-carbon quaternary stereocenter and the β-lactone at an early stage . Cyclopropanation of the resulting bicyclic β-lactone furnishes a strained housane structure that is converted to the natural product through a sequential ring expansion and reduction strategy .Molecular Structure Analysis

The molecular structure of Vibralactone B was established via extensive spectroscopic analyses, specific optical rotation comparison, and Snatzke’s method . The absolute configuration of Vibralactone B was revised by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The biosynthesis of Vibralactone B involves a divergent pathway . All compounds in this pathway share the biosynthetic precursor 3-prenyl-4-hydroxybenzylalcohol . An FAD-binding monooxygenase (VibMO1) from B. vibrans converts prenyl 4-hydroxybenzoate into prenylhydroquinone .Aplicaciones Científicas De Investigación

Lipase Inhibition and Potential in Treating Obesity : Vibralactone, including its derivatives like Vibralactone B, has been identified as a strong inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. This inhibition suggests potential applications in treating obesity or related metabolic disorders (Liu et al., 2006).

Unusual Biosynthetic Pathways : Research into the biosynthesis of Vibralactone B revealed unique biochemical pathways involving hydrolase-catalyzed cyclization, highlighting the complexity and diversity of natural product biosynthesis (Feng et al., 2020).

Enzyme Inhibitory Activity : Various studies have reported the inhibitory effects of Vibralactone B and related compounds on enzymes like lipase and protease. This enzyme inhibition is significant for developing pharmaceutical agents for conditions like obesity and possibly cancer (Bai et al., 2020).

Potential Anti-Cancer Properties : While some vibralactone derivatives have shown cytotoxic effects against human cancer cell lines, the efficacy and mechanism of action of Vibralactone B in this context require further exploration (Jiang et al., 2008).

Synthetic Biology Applications : The study of Vibralactone B biosynthesis and its enzyme mechanisms can guide the exploitation of these processes in synthetic biology. This could lead to the development of novel bioactive compounds and potential pharmaceuticals (Chen et al., 2016).

Direcciones Futuras

The unique structure and bioactivity of Vibralactone B make it an attractive lead for the development of new drugs. Future research could focus on further elucidating the biosynthetic pathway of Vibralactone B, exploring its mechanism of action, and developing methods for its large-scale production . Additionally, the potential of Vibralactone B as a lead compound for the development of new antibiotics could be explored .

Propiedades

IUPAC Name |

(1S,2R,4R,6S)-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)3-4-12-8(15-10(12)14)5-11(6-13)9(12)16-11/h3,8-9,13H,4-6H2,1-2H3/t8-,9-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVROLINHAPPT-XPXLGCRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC12C(CC3(C1O3)CO)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@]12[C@H](C[C@]3([C@@H]1O3)CO)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vibralactone B | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)